Acid–Base Differentiation: 0.8–0.9 pKa Unit Elevation vs. Parent and Positional Isomer
The predicted pKa of 4-methyl-1H-imidazole-2-carbonitrile is 10.44 ± 0.10 (most acidic, 25 °C). In contrast, the unsubstituted parent 1H‑imidazole‑2‑carbonitrile has a predicted pKa of 9.89, and the positional isomer 4-methyl‑1H‑imidazole‑5‑carbonitrile exhibits a predicted pKa of 9.60 ± 0.10 [1]. The 0.55‑0.84 unit increase means that at a pH of ~9.5, the target compound remains >80 % neutral while both comparators are >50 % deprotonated, directly affecting aqueous solubility, organic‑phase partitioning, and nucleophilic reactivity of the imidazole NH.
| Evidence Dimension | Predicted acid dissociation constant (pKa, most acidic) at 25 °C |
|---|---|
| Target Compound Data | pKa = 10.44 ± 0.10 |
| Comparator Or Baseline | Parent 1H‑imidazole‑2‑carbonitrile: pKa = 9.89; positional isomer 4‑methyl‑1H‑imidazole‑5‑carbonitrile: pKa = 9.60 ± 0.10 |
| Quantified Difference | ΔpKa = +0.55 (vs. parent); +0.84 (vs. 5‑carbonitrile isomer) |
| Conditions | Predicted values (ACD/Labs or analogous software); temperature 25 °C |
Why This Matters
A higher pKa keeps the imidazole NH largely neutral under mildly basic work‑up or reaction conditions, reducing undesired salt formation and improving yields in alkylation or metal‑catalyzed coupling reactions that require a free NH.
- [1] Chembase. 1H-imidazole-2-carbonitrile. http://www.chembase.cn/molecule-236046.html (accessed 2026-04-24). View Source
